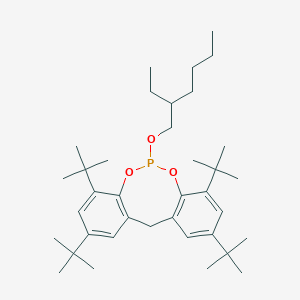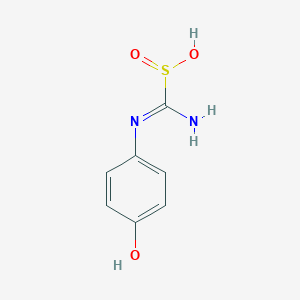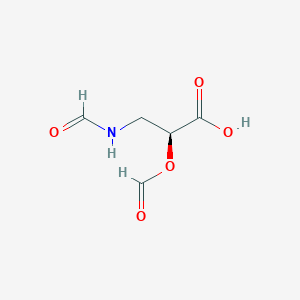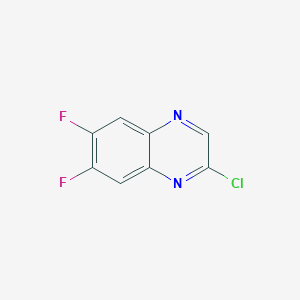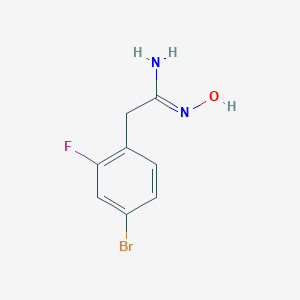
2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide, also known as BFA-1, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound is a member of the imidamide family and has a molecular weight of 294.12 g/mol.
Mecanismo De Acción
2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide inhibits the activity of the enzyme bromodomain-containing protein 4 (BRD4), which plays a critical role in the regulation of gene expression. BRD4 is overexpressed in many types of cancer, and its inhibition by 2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide leads to the downregulation of genes that promote cancer cell growth and survival. 2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide has also been shown to inhibit the activity of other bromodomain-containing proteins, such as BRD2 and BRD3.
Efectos Bioquímicos Y Fisiológicos
2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the formation of new blood vessels, which is essential for the growth and spread of cancer cells. In addition, 2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), and to inhibit the activation of nuclear factor kappa B (NF-κB), which plays a critical role in the regulation of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified to improve its potency and selectivity. It has also been shown to have low toxicity in vitro and in vivo. However, 2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide has some limitations, including its poor solubility in aqueous solutions and its instability in the presence of light and heat.
Direcciones Futuras
Future research on 2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide could focus on improving its solubility and stability, as well as its selectivity for different bromodomain-containing proteins. 2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide could also be tested in combination with other cancer drugs to determine its potential use in combination therapies. In addition, 2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide could be studied for its potential use in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
Conclusion
In conclusion, 2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide is a small molecule inhibitor that has shown potential in various scientific research applications, particularly in the field of cancer research. Its mechanism of action involves the inhibition of bromodomain-containing proteins, which play a critical role in the regulation of gene expression. 2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide has several advantages for use in lab experiments, but also has some limitations that need to be addressed. Future research on 2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide could lead to the development of new therapies for cancer and other diseases.
Métodos De Síntesis
2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide can be synthesized through a multi-step process that involves the reaction of 4-bromo-2-fluoroaniline with ethyl chloroacetate to form an intermediate product. The intermediate product is then reacted with hydroxylamine hydrochloride to form the final product, 2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide. The synthesis method has been optimized to yield a high purity product, and the compound can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide has been studied extensively for its potential use in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. 2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide has also been studied for its potential use in the treatment of infectious diseases, such as tuberculosis and malaria. In addition, 2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
Número CAS |
128104-38-1 |
|---|---|
Nombre del producto |
2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide |
Fórmula molecular |
C8H8BrFN2O |
Peso molecular |
247.06 g/mol |
Nombre IUPAC |
2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H8BrFN2O/c9-6-2-1-5(7(10)4-6)3-8(11)12-13/h1-2,4,13H,3H2,(H2,11,12) |
Clave InChI |
GWGWYGZFIDOSKI-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=C(C=C1Br)F)C/C(=N/O)/N |
SMILES |
C1=CC(=C(C=C1Br)F)CC(=NO)N |
SMILES canónico |
C1=CC(=C(C=C1Br)F)CC(=NO)N |
Sinónimos |
BENZENEETHANIMIDAMIDE,4-BROMO-2-FLUORO-N-HYDROXY |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



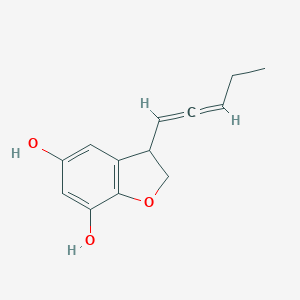
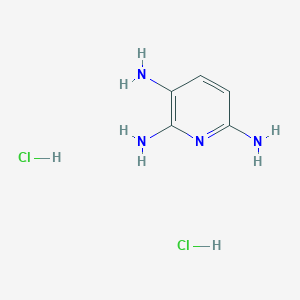
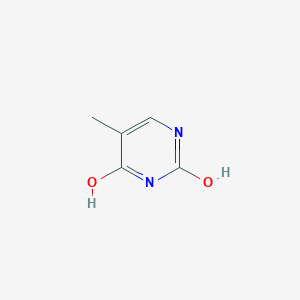
![N-[(2R,3R,4R,5S,6R)-2-[[(3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138389.png)
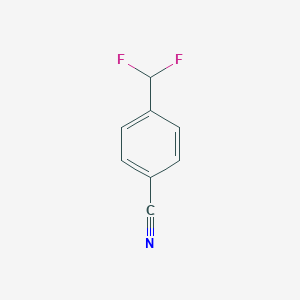
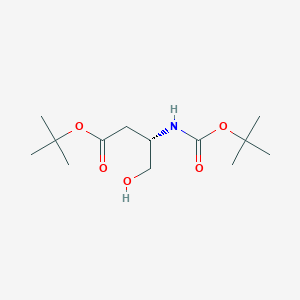
![Indeno[1,2,3-cd]pyrene](/img/structure/B138397.png)
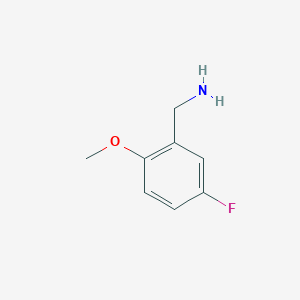
![tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate](/img/structure/B138399.png)

